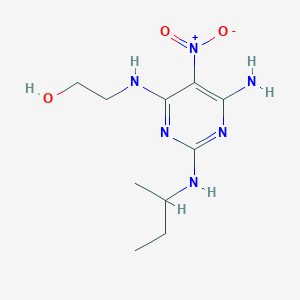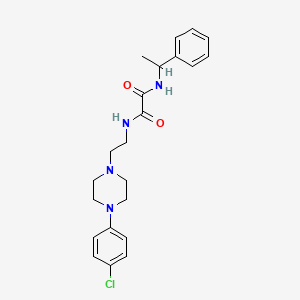
2-(6-Amino-2-sec-butylamino-5-nitro-pyrimidin-4-ylamino)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-Amino-2-sec-butylamino-5-nitro-pyrimidin-4-ylamino)-ethanol is a compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly referred to as "ABNE" and is a derivative of the antimalarial drug, pyrimethamine. ABNE has been found to have various biochemical and physiological effects, making it an attractive compound for research purposes.
Scientific Research Applications
Synthesis of Complexes
- Cu(II) Complexes: Syntheses of new unsymmetrical N-capped tripodal amines, including one with a longer arm similar to butylamino, were reported. These amines were employed in condensation reactions with aldehydes in the presence of Cu(II) ions to form mononuclear and dinuclear complexes. The study provides insights into the role of chelate ring sequences and intermolecular interactions in complex formation (Keypour et al., 2015).
Chromogenic Response
- Molecular Switch for Ion Detection: A study reported the synthesis of a novel compound, 4-nitro-2-((pyrimidin-2-ylamino) methyl) phenol, which functions as a chromogenic receptor for F-/AcO- and Al3+ ions. This compound demonstrates the potential for creating reversible colorimetric sensors for ion detection (Bhattacharyya et al., 2017).
Synthesis of Novel Compounds
- Pyrimidine-Based Derivatives: Research into the formation of alkoxy substituted di(pyridin-2-yl)amines and N-arylpyridin-2-ylamines by nitro group reduction was conducted. This study highlights the importance of understanding the influence of different atoms on the properties of pyrimidine-based compounds (Grig-Alexa et al., 2012).
Riboflavin Biosynthesis
- Role in Riboflavin Biosynthesis: The synthesis of 2-Amino-5-nitro-6-ribitylamino-4(3H)-pyrimidinone, a key compound in the biosynthesis of riboflavin, highlights the potential application of related pyrimidine compounds in understanding and influencing biological pathways (Nielsen & Bacher, 1988).
Competitive Inhibition Studies
- Fatty Acid Amide Hydrolase Inhibition: A study found that 1-aryl-2-(((6-aryl)pyrimidin-4-yl)amino)ethanols act as competitive inhibitors of fatty acid amide hydrolase (FAAH), with implications for pain management (Keith et al., 2014).
DNA Intercalation Potential
- DNA Intercalation Synthesis: Research into the synthesis of heterocycles from reactions involving aryl bis-isothiocyanates and pyrimidine groups suggests potential applications in creating compounds that could interact with DNA (Ebrahimlo & Khalafy, 2008).
Anticancer Activity
- Anticancer Compound Synthesis: The synthesis of 2-amino-4-alkylamino-6-methylamino-5-nitrosopyrimidine derivatives and their evaluation for 17β-hydroxysteroid dehydrogenase inhibitory activity and antiproliferative effects against cancer cell lines suggest potential therapeutic applications (Abdul-Rida et al., 2017).
Computational Studies
- Molecular Docking Studies: Synthesis and molecular docking studies of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives reveal their potential interaction with anti-cancer proteins, offering insights for drug design (Kumar & Thangamani, 2017).
properties
IUPAC Name |
2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N6O3/c1-3-6(2)13-10-14-8(11)7(16(18)19)9(15-10)12-4-5-17/h6,17H,3-5H2,1-2H3,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVLYXWVPSSIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=C(C(=N1)NCCO)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319677 |
Source


|
| Record name | 2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[[6-Amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
CAS RN |
672330-34-6 |
Source


|
| Record name | 2-[[6-amino-2-(butan-2-ylamino)-5-nitropyrimidin-4-yl]amino]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]butanamide](/img/structure/B2800675.png)
![1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2800678.png)

![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)






